6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(3-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-9-8-14-28(16-17)23-26-21(25-18-10-4-2-5-11-18)20-15-24-29(22(20)27-23)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWSGLLBYDIMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. The inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, preventing DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Biological Activity
6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit moderate antimicrobial properties. For instance, a docking study revealed that the compound has a significant binding affinity to bacterial targets, suggesting potential as an antimicrobial agent .
| Microorganism | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | Moderate |
| C. albicans | Low |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it can inhibit the growth of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), lung, and colon cancers. In vitro studies demonstrated significant cytotoxicity against these cell lines at varying concentrations:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | High cytotoxicity |
| MDA-MB-231 | 2.5 | Very high cytotoxicity |
| A549 (Lung) | 10.0 | Moderate cytotoxicity |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on MDA-MB-231 Cells :
A study focused on the combination of the compound with doxorubicin showed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. This combination therapy could be particularly beneficial for patients with Claudin-low breast cancer subtypes . -
Antimicrobial Testing :
A series of synthesized pyrazolo derivatives were tested against various pathogens. The results indicated that modifications to the piperidine moiety significantly influenced antimicrobial efficacy, with some derivatives showing enhanced activity against resistant strains of E. coli and S. aureus .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites of kinases implicated in tumor growth and survival pathways .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have been screened against various cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer). These studies often utilize assays like MTT to assess cell viability and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 11.7 | Induction of apoptosis |
| RKO | 12.4 | Cell cycle arrest |
The compound has shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression, particularly at the G2 phase, which is critical for cancer treatment strategies.
2. Neurological Applications
Beyond oncology, this compound may also play a role in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Allosteric modulators of mGluRs can influence neurotransmission and exhibit neuroprotective effects.
Case Studies
Several case studies illustrate the effectiveness of this compound in both cancer therapy and neurological applications:
-
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability across various types of cancers, with a notable impact on breast and colorectal cancer cells. -
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to modulate mGluR activity. The findings suggested that it could potentially enhance synaptic plasticity and provide neuroprotection in models of Alzheimer's disease.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amine and 6-piperidinyl groups serve as primary sites for nucleophilic substitution.
Key Findings:
-
Reaction with Halides : Treatment with alkyl/aryl halides under basic conditions (e.g., K₂CO₃/DMF) results in N-alkylation or arylation at the 4-amine position. For example, reaction with benzyl bromide yields N-benzyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (yield: 78%) .
-
Hydrazinolysis : Reaction with hydrazine at 80°C replaces the 4-amine with a hydrazide group, forming 4-hydrazinyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine (m.p. 215–217°C) .
Electrophilic Aromatic Substitution
The phenyl rings at N-1 and C-6 positions undergo electrophilic substitution:
Key Findings:
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings, enhancing electrophilicity (yield: 65–70%) .
-
Sulfonation : Reaction with chlorosulfonic acid produces sulfonated derivatives, which are precursors for further functionalization.
Cyclization and Ring-Opening Reactions
The pyrazolo[3,4-d]pyrimidine scaffold participates in cyclization with electrophiles:
Key Findings:
-
Triazole Formation : Reaction with triethyl orthoformate in acetic anhydride forms fused triazolo-pyrimidine systems (e.g., 7-phenyl-5-methyl-pyrazolo[4,3-e]triazolo[2,3-a]pyrimidine , m.p. >280°C, yield: 76%) .
-
Enaminone Reactivity : Condensation with acetylacetone yields Schiff base derivatives (e.g., 4-((6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one , IR: 1695 cm⁻¹ C=O) .
Piperidine Modifications:
-
N-Methylation : The 3-methylpiperidine group undergoes methylation using CH₃I/NaH to yield quaternary ammonium salts, improving solubility in polar solvents.
Amine Reactivity:
-
Acylation : Treatment with acetic anhydride acetylates the 4-amine group, forming N-acetyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IR: 1682 cm⁻¹, C=O) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Key Findings:
-
Suzuki–Miyaura Reaction : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(dppf)Cl₂ introduces aryl groups at the C-3 position (yield: 60–75%) .
Table 2: Spectroscopic Data
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
|---|---|---|---|
| Parent Compound | 1681 | 2.51 (s, 3H, CH₃), 7.38–7.91 (m, 10H) | 342 |
| N-Acetylated Derivative | 1696 | 2.68 (s, 3H), 7.48–7.87 (m, 5H) | 266 |
| Triazolo-Pyrimidine | 1695 | 2.72 (s, 3H), 7.40–7.97 (m, 10H) | 342 |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in substitutions at C6 and N1/C4 positions , impacting molecular weight, polarity, and pharmacokinetics.
*Calculated from molecular formula C24H18ClN7 ().
†Estimated based on analogs ().
‡Yields for similar N,1-diphenyl derivatives ().
§From .
††Estimated using ChemDraw.
‡‡From .
Key Observations :
- C6 substituents significantly alter logP : Bulky groups (e.g., piperidinyl, piperazinyl) increase hydrophobicity compared to alkyl chains.
- Melting points decrease with longer alkyl chains (e.g., propyl vs. methyl), suggesting reduced crystallinity .
Kinase Inhibition and Anticancer Activity
- Target Compound: Likely inhibits mTORC1/2 (based on structural similarity to OSI-027). No direct data available.
- OSI-027 (R39) : IC50 = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms .
- OXA-01 (R40) : IC50 = 4 nM (mTOR), 190 nM (PI3K); superior 4E-BP1 phosphorylation blockade .
- Phenylethynyl Derivatives (36, 37): IC50 = 9.8–10.2 nM (breast cancer), attributed to hydrophobic interactions from methoxy/dimethylamino groups .
Toxicity Profiles
Key Observations :
- Bulky C6 groups (e.g., morpholinoethylthio in OSI-027) enhance kinase selectivity but may reduce solubility.
- Methoxy/dimethylamino groups at C3/C4 () improve potency by 10-fold compared to alkyl substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the 3-methylpiperidine moiety into pyrazolo[3,4-d]pyrimidin-4-amine scaffolds?
- Methodology : The 3-methylpiperidine group can be introduced via nucleophilic substitution reactions. For example, halogenated pyrazolo[3,4-d]pyrimidin-4-amine intermediates (e.g., 6-chloro derivatives) react with 3-methylpiperidine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃ or Cs₂CO₃) .
- Key Considerations : Solvent choice impacts reaction efficiency. Acetonitrile yields slower reactions but higher purity, while DMF accelerates kinetics but may require rigorous purification .
Q. How can structural confirmation of the synthesized compound be reliably achieved?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, piperidine methyl protons at δ 1.0–1.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach : Screen for kinase inhibition (e.g., JAK/STAT or PI3K pathways) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest potent activity .
- Controls : Include reference inhibitors (e.g., staurosporine) and validate assay reproducibility via triplicate runs .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylpiperidine substituent influence target binding affinity?
- Methodology :
- Molecular Docking : Compare binding poses of 3-methylpiperidine derivatives vs. unsubstituted piperidine analogs in target proteins (e.g., using AutoDock Vina). Methyl groups may enhance hydrophobic interactions but reduce conformational flexibility .
- SAR Analysis : Synthesize analogs with bulkier substituents (e.g., 3-ethylpiperidine) and correlate activity trends with steric occupancy maps .
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?
- Troubleshooting Framework :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding. Poor oral bioavailability may explain in vivo inefficacy despite strong in vitro activity .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to efficacy .
Q. What strategies optimize selectivity for the primary target over off-target kinases?
- Approach :
- Kinome-Wide Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
- Crystal Structure Analysis : Modify the pyrazolo[3,4-d]pyrimidine core to disrupt hydrogen bonding with non-target kinases (e.g., truncating the N-phenyl group) .
Q. How can aqueous solubility be improved without compromising potency?
- Design Strategies :
- Prodrug Synthesis : Introduce phosphate or PEGylated groups at the 4-amine position to enhance hydrophilicity .
- Co-Crystallization : Use counterions (e.g., HCl or citrate) to stabilize salt forms with higher solubility .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
